2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a tert-butylphenoxy group, a methylphenyl group, and a benzotriazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide typically involves multiple steps, including condensation, alkylation, and cyclization reactions. The starting materials often include tert-butylphenol, methylphenylamine, and benzotriazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)propanoic acid
- 2-tert-butyl-4-methoxyphenol
- 2,2’-methylenebis(4-methyl-6-tert-butylphenol)
Uniqueness
2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C26H27N5O2S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[[2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]acetamide |
InChI |
InChI=1S/C26H27N5O2S/c1-17-5-10-20(11-6-17)31-29-22-14-9-19(15-23(22)30-31)27-25(34)28-24(32)16-33-21-12-7-18(8-13-21)26(2,3)4/h5-15H,16H2,1-4H3,(H2,27,28,32,34) |
InChI Key |
YICYHWGBBKDLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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